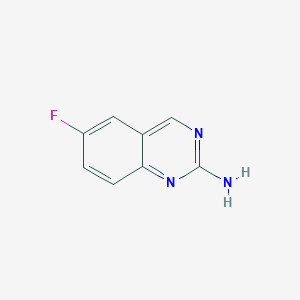

6-Fluoroquinazolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWBVSDGGRQXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733743 | |

| Record name | 6-Fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20028-72-2 | |

| Record name | 6-Fluoro-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20028-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 6-Fluoroquinazolin-2-amine

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS#: 20028-72-2 [amp.chemicalbook.com]

- 4. 20028-72-2 CAS Manufactory [m.chemicalbook.com]

- 5. chemat.com.pl [chemat.com.pl]

- 6. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. parchem.com [parchem.com]

- 9. ossila.com [ossila.com]

- 10. Buy 2-Amino-6-fluorobenzonitrile | 77326-36-4 [smolecule.com]

- 11. mdpi.com [mdpi.com]

- 12. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]

- 18. cbijournal.com [cbijournal.com]

6-Fluoroquinazolin-2-amine synthesis protocols

An In-Depth Technical Guide to the Synthesis of 6-Fluoroquinazolin-2-amine

Executive Summary

This compound is a pivotal heterocyclic scaffold in modern medicinal chemistry, serving as a foundational building block for a diverse range of biologically active compounds.[1] Its strategic importance lies in the unique physicochemical properties imparted by the fluorinated quinazoline core, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this compound, designed for researchers and drug development professionals. We will dissect two robust and field-proven synthetic strategies, offering detailed step-by-step protocols, mechanistic insights, and a comparative analysis to inform laboratory-scale synthesis and process development. The protocols are presented as self-validating systems, explaining the causality behind experimental choices to ensure both accuracy and reproducibility.

The Strategic Importance of this compound

The quinazoline ring system is a privileged scaffold found in numerous FDA-approved drugs, including kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib). The introduction of a fluorine atom at the 6-position is a common tactic in drug design to modulate electronic properties and block potential sites of metabolism. This compound, specifically, provides a versatile handle—the 2-amino group—for further molecular elaboration. This primary amine can be readily functionalized to build complex molecular architectures, making it a high-value intermediate for creating libraries of novel compounds for screening and lead optimization.[1] Recent research has highlighted the role of 6-fluoroquinazolinone derivatives as potential protease inhibitors, underscoring the scaffold's continued relevance in addressing contemporary therapeutic challenges.[1]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of the 2-aminoquinazoline core can be approached from several angles, primarily involving the construction of the pyrimidine ring onto a pre-functionalized benzene precursor. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below, we compare two of the most effective and logical pathways to this compound.

Table 1: Head-to-Head Comparison of Primary Synthetic Routes

| Parameter | Route 1: Direct Guanidine Cyclization | Route 2: From Anthranilic Acid |

| Starting Material | 2-Amino-5-fluorobenzonitrile | 2-Amino-5-fluorobenzoic acid |

| Key Reagents | Guanidine Hydrochloride, Base (e.g., NaH, K₂CO₃) | Formamide, POCl₃, NH₃ |

| Number of Steps | 1-2 | 3 |

| Overall Yield | Good to Excellent | Moderate |

| Key Reactions | Condensation/Cyclization | Cyclization, Chlorination, Amination |

| Advantages | High atom economy, convergent | Readily available starting material |

| Challenges | Requires anhydrous conditions, potential for side products | Use of hazardous reagents (POCl₃) |

| Purification | Often requires column chromatography | Intermediates may require purification |

Detailed Synthesis Protocols & Mechanistic Insights

This section provides detailed, step-by-step methodologies for the two primary synthetic strategies. The rationale behind reagent choice and reaction conditions is explained to provide a deeper understanding of the chemical transformation.

Protocol 1: Direct Cyclization of 2-Amino-5-fluorobenzonitrile with Guanidine

This is arguably the most efficient and direct method for preparing 2-aminoquinazolines. The strategy involves the condensation of an ortho-aminobenzonitrile with guanidine, which acts as a three-atom synthon (N-C-N) to complete the pyrimidine ring.

Principle and Rationale: The reaction is driven by the nucleophilicity of the guanidine nitrogens and the electrophilicity of the nitrile carbon in the starting material. The initial step is the addition of guanidine to the nitrile group, forming an amidine intermediate. This is followed by an intramolecular cyclization where the aniline nitrogen attacks the newly formed amidine carbon, and subsequent aromatization yields the quinazoline ring. A base is often required to deprotonate guanidine hydrochloride, generating the free, more nucleophilic guanidine base.

dot

Caption: Workflow for the synthesis of this compound via direct cyclization.

Experimental Protocol:

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add guanidine hydrochloride (1.2 equivalents).

-

Reaction Setup: Add a suitable high-boiling solvent such as 2-ethoxyethanol or N-methyl-2-pyrrolidone (NMP).

-

Base Addition: Carefully add a strong base, such as sodium hydride (NaH, 1.3 equivalents) or potassium tert-butoxide, portion-wise at room temperature under a nitrogen atmosphere. Caution: NaH reacts violently with water and generates hydrogen gas. The mixture is typically stirred for 30 minutes to ensure the formation of free guanidine.

-

Addition of Starting Material: Add 2-amino-5-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.

-

Heating and Reaction: Heat the reaction mixture to 120-140 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the mixture to room temperature and carefully quench by pouring it into ice-water.

-

Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then diethyl ether. If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford pure this compound.

Protocol 2: Multi-step Synthesis via 6-Fluoroquinazolin-4(3H)-one Intermediate

This classical approach builds the quinazoline core in a stepwise fashion from an anthranilic acid derivative.[1] While longer, it utilizes readily available starting materials and follows a well-established reaction sequence in heterocyclic chemistry.

Principle and Rationale: This pathway involves three key transformations:

-

Cyclization: 2-Amino-5-fluorobenzoic acid is condensed with formamide, which serves as a one-carbon source, to form 6-fluoroquinazolin-4(3H)-one.[1]

-

Chlorination: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloride, a good leaving group, using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This activates the position for nucleophilic substitution.

-

Amination: The resulting 4-chloro-6-fluoroquinazoline is subjected to nucleophilic aromatic substitution with an ammonia source to install the desired amino group at the 2-position. Correction: This classical route naturally places the final amine at the 4-position. To achieve a 2-amino product via this route, one would need to start with 2-amino-5-fluorobenzoic acid and a reagent like cyanamide or dicyandiamide to form 2-amino-6-fluoroquinazolin-4-one, followed by reduction or other functional group manipulation of the 4-oxo group, which is overly complex. Therefore, the direct cyclization (Protocol 1) is superior for this specific target. However, for a comprehensive guide, a plausible route from a different precursor is valuable.

A more viable, albeit still multi-step, approach for the 2-amino target involves forming a different key intermediate. A common strategy for 2-aminoquinazolines involves the reaction of an ortho-acyl aniline with a nitrogen source.

dot

Sources

An In-Depth Technical Guide to 6-Fluoroquinazolin-2-amine (CAS: 20028-72-2)

Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically successful therapeutic agents. Its rigid, bicyclic framework provides an excellent platform for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of modern drug design, a modification known to enhance critical pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can improve metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby enhancing bioavailability.[1][2]

This guide focuses on a specific, yet highly significant, member of this class: 6-Fluoroquinazolin-2-amine. We will delve into its physicochemical characteristics, explore its synthesis from common starting materials, detail its pivotal role as a building block in the development of targeted therapies, and provide a framework for its analytical characterization and safe handling. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their own discovery programs.

Core Physicochemical & Structural Profile

This compound is a solid, typically appearing as a light yellow to yellow powder.[3] Understanding its fundamental properties is the first step in its effective application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 20028-72-2 | N/A |

| Molecular Formula | C₈H₆FN₃ | [4] |

| Molecular Weight | 163.15 g/mol | |

| Appearance | Light yellow to yellow solid | [3] |

| Predicted Boiling Point | 373.7 ± 34.0 °C | [3] |

| Predicted Density | 1.400 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 4.79 ± 0.26 | [3] |

| SMILES Code | NC1=NC=C2C=C(F)C=CC2=N1 |

Storage & Stability: For long-term integrity, this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[3]

Strategic Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a synthesized methodology based on established chemical transformations for this class of compounds.[5][6][7]

Step 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-5-fluorobenzoic acid (1 equivalent) and formamide (4 equivalents).

-

Cyclization: Heat the mixture to 130°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to approximately 60°C, add deionized water to precipitate the product.

-

Purification: Collect the precipitate by vacuum filtration. Wash the crude solid with cold water and then with a small amount of cold ethanol to remove residual formamide and impurities. Dry the product under vacuum to yield 6-fluoroquinazolin-4(3H)-one.

Causality: This is a classic cyclization reaction where formamide serves as both a reagent (source of a one-carbon unit) and a solvent at high temperatures to form the pyrimidinone ring of the quinazoline system.

Step 2: Synthesis of 4-Chloro-6-fluoroquinazoline

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend 6-fluoroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, ~5-10 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Chlorination: Heat the mixture to reflux (approximately 105-110°C) for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate solution). Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Causality: POCl₃ is a powerful chlorinating agent used to convert the hydroxyl group of the quinazolinone into a more reactive chloro group. This chloro-substituent is an excellent leaving group, making the C4 position susceptible to nucleophilic substitution in the next step.[5]

Step 3: Synthesis of this compound (via Nucleophilic Substitution)

This final step is the most speculative and may require significant optimization. The direct amination at the 2-position while a chloro group is at the 4-position is challenging. A more plausible route might involve a different starting material or a protection/deprotection strategy. However, based on general principles, one could attempt the following, though a more likely industrial route would involve starting with a precursor already containing the 2-amino group, such as 2-amino-5-fluorobenzonitrile.

Plausible Route A (from 4-Chloro-6-fluoroquinazoline):

-

Amination: A direct conversion is not straightforward. A more likely route involves first reacting 4-chloro-6-fluoroquinazoline with a source of ammonia under high pressure and temperature to yield 6-fluoroquinazolin-4-amine. The 2-position would then need to be functionalized.

Plausible Route B (from 2-Amino-5-fluorobenzonitrile):

-

Reaction Setup: A more direct and commonly used industrial approach involves the cyclization of 2-amino-5-fluorobenzonitrile with a reagent like cyanamide or dicyandiamide in the presence of a strong acid or Lewis acid catalyst.

-

Cyclization: The mixture is heated in a suitable solvent (e.g., dioxane, toluene) to drive the cyclization and formation of the 2-aminoquinazoline ring system.

-

Work-up and Purification: Standard aqueous work-up followed by recrystallization or column chromatography would yield the final product.

Causality: This approach builds the desired 2-amino-substituted ring directly from a precursor already containing the necessary nitrogen functionality, often proving more efficient than post-cyclization modifications.

Applications in Medicinal Chemistry & Drug Development

The 6-fluoro-2-aminoquinazoline core is a highly sought-after scaffold in drug discovery, primarily in oncology and virology. Its value lies in its ability to serve as a template for inhibitors of key cellular enzymes.

Caption: Role of the this compound scaffold in drug discovery.

-

Oncology - Kinase Inhibition: The quinazoline core is a well-established ATP mimetic, capable of fitting into the ATP-binding pocket of various protein kinases.[8] Dysregulation of kinase signaling is a hallmark of many cancers. Derivatives of 6-fluoroquinazoline have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and tubulin, both critical targets in cancer therapy.[1] The 2-amino group provides a crucial vector for chemical modification, allowing for the synthesis of libraries of compounds where different side chains can be introduced to achieve high potency and selectivity for a specific kinase.[8]

-

Antiviral Research: Recent studies have highlighted the potential of 6-fluoroquinazoline derivatives as inhibitors of viral proteases. For example, several compounds based on this scaffold have demonstrated strong inhibitory activity against the SARS-CoV-2 3CLpro enzyme, a critical protein for viral replication, while showing low cytotoxicity.[1]

-

Antimicrobial Applications: The broader quinazolinone class has been explored for antibacterial and antifungal activity.[9] While less documented for this specific amine, its structural similarity to other bioactive heterocycles suggests potential in this area. For instance, studies on 2-(amino)quinazolin-4(3H)-one derivatives have identified potent inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).[7]

-

Structure-Activity Relationship (SAR) Insights: The fluorine atom at the 6-position is not merely a passive substituent. It enhances the molecule's properties by increasing metabolic stability and improving binding interactions with target proteins, often through favorable hydrogen bonding or dipole interactions.[1] This makes this compound a superior starting point compared to its non-fluorinated counterpart for many drug discovery campaigns.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this type. While specific spectra for CAS 20028-72-2 were not found in the search results, the expected characteristics can be reliably predicted.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Signals in the range of ~7.0-8.5 ppm. The fluorine at C6 will cause characteristic splitting (coupling) of adjacent protons (H5 and H7). H5 will likely appear as a triplet of doublets, and H7 as a doublet of doublets. H8, adjacent to a nitrogen, would likely be the most downfield signal. - Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration, likely in the ~5.0-7.0 ppm range. |

| ¹³C NMR | - Aromatic Carbons: Signals in the ~110-165 ppm range. The carbon directly attached to fluorine (C6) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet. Other carbons in the fluorinated ring will show smaller two- and three-bond C-F couplings. - Quaternary Carbons: C2, C4, C4a, and C8a will appear in the downfield region, with C2 (attached to two nitrogens) being highly deshielded. |

| ¹⁹F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. |

| FT-IR | - N-H Stretch: A characteristic pair of sharp to medium peaks in the ~3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine. - C=N Stretch: Strong absorption in the ~1600-1650 cm⁻¹ region. - C-F Stretch: A strong band in the fingerprint region, typically around ~1100-1250 cm⁻¹. |

| Mass Spec (HRMS) | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₈H₇FN₃⁺. |

Note: The prediction of NMR chemical shifts and coupling patterns is based on standard principles of NMR spectroscopy and data from structurally similar quinazoline derivatives.[1][6]

Safety, Handling, & Disposal

As a laboratory chemical, particularly an amine, this compound requires careful handling to minimize exposure and ensure operator safety. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general precautions for aromatic amines and fine chemical powders should be strictly followed.[10][11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[10][12] Do not eat, drink, or smoke in the handling area.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

-

Ingestion: If swallowed, call a poison control center or doctor. Do not induce vomiting.[11]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents and acids.[10][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its unique combination of a privileged heterocyclic core, a reactive amino handle for derivatization, and the advantageous properties imparted by the fluorine substituent makes it a high-value building block for the synthesis of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is paramount for any research program aiming to unlock its full potential in the ongoing quest for novel and effective treatments for cancer, viral infections, and other challenging diseases.

References

-

Safety Data Sheet. GE Water & Process Technologies. [Link]

-

6-Fluoroquinolin-2-amine. MySkinRecipes. [Link]

-

Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. [Link]

-

MSDS Amine. Resyn Biosciences. [Link]

-

Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. [Link]

-

This compound. Crysdot LLC. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. [Link]

-

Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). National Institutes of Health. [Link]

-

Multiphase detection of crucial biological amines using a 2,4,6-tristyrylpyrylium dye. National Institutes of Health. [Link]

-

Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. National Institutes of Health. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 3. This compound CAS#: 20028-72-2 [amp.chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. rsc.org [rsc.org]

- 12. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. orgsyn.org [orgsyn.org]

mechanism of action of quinazoline compounds

A Technical Guide to the

Mechanisms of Action of Quinazoline Compounds

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse mechanisms of action through which quinazoline-based compounds exert their pharmacological effects. Primarily focusing on their role as anticancer agents, this document elucidates their function as potent protein kinase inhibitors, modulators of tubulin polymerization, and inhibitors of other critical cellular targets.[3][4][5] We will dissect the molecular interactions, signaling pathways, and structure-activity relationships that govern their efficacy. Furthermore, this guide will detail established experimental protocols for characterizing these mechanisms, offering researchers and drug development professionals a comprehensive resource to advance the design and application of next-generation quinazoline therapeutics.

Introduction: The Versatility of the Quinazoline Scaffold

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a privileged scaffold in drug discovery. Its rigid, planar structure and synthetic tractability have allowed for the creation of extensive compound libraries with a wide array of pharmacological activities.[2] While recognized for applications in antimicrobial, anti-inflammatory, and antihypertensive therapies, the most profound impact of quinazoline derivatives has been in oncology.[6][7][8][9]

A significant number of quinazoline-based drugs have received FDA approval for the treatment of various cancers.[6][10] These include gefitinib, erlotinib, lapatinib, afatinib, and vandetanib, which primarily function as inhibitors of protein kinases—enzymes that play a pivotal role in the aberrant signaling pathways driving tumor growth and proliferation.[6][10] This guide will systematically unravel the molecular intricacies of how these and other quinazoline compounds engage their biological targets.

Dominant Mechanism: Protein Kinase Inhibition

The majority of anticancer quinazoline derivatives exert their therapeutic effects by inhibiting protein kinases.[3] These enzymes are crucial regulators of cellular processes, including growth, differentiation, and survival.[3][11] Dysregulation of kinase activity due to mutations or overexpression is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Quinazoline compounds have been successfully developed to target several key kinase families.

2.1. Targeting Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that, upon binding to extracellular ligands, activate intracellular signaling cascades that promote cell proliferation and survival.[3] Many quinazoline-based drugs are designed to compete with adenosine triphosphate (ATP) at the kinase domain of these receptors, thereby blocking downstream signaling.[3]

2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR family of RTKs is a critical driver in the pathogenesis of several cancers, particularly non-small-cell lung cancer (NSCLC).[12] Quinazoline-based inhibitors like gefitinib and erlotinib have a high affinity for the ATP-binding site of the EGFR kinase domain, effectively blocking its activation.[3][12]

The general mechanism involves the quinazoline core mimicking the adenine ring of ATP, while various substituents on the scaffold form key interactions with amino acid residues in the active site. This competitive inhibition prevents the autophosphorylation of the receptor, thereby abrogating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

This protocol outlines a common method to assess the inhibitory potential of a quinazoline compound against EGFR kinase activity.

Objective: To determine the IC50 value of a test compound against EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

-

Test quinazoline compound

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test quinazoline compound in the kinase reaction buffer.

-

In a 96-well plate, add the recombinant EGFR kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

-

Recombinant Kinase: Using a purified, recombinant kinase domain ensures that the observed inhibition is a direct effect on the target enzyme, free from confounding cellular factors.

-

Peptide Substrate: A generic tyrosine-containing peptide like Poly(Glu, Tyr) provides a consistent and reproducible substrate for phosphorylation.

-

Radiolabeled ATP: [γ-³²P]ATP allows for a highly sensitive and direct measurement of phosphate transfer, which is the fundamental activity of a kinase.

-

Filter Plate Assay: This method provides a robust and high-throughput way to separate the phosphorylated substrate from the reaction mixture.

2.1.2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[13] Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process.[13] Several quinazoline derivatives, such as vandetanib, have been developed as potent inhibitors of VEGFR kinases, in addition to EGFR.[14] The mechanism of inhibition is analogous to that of EGFR, involving competitive binding at the ATP site of the VEGFR kinase domain. This dual inhibition of EGFR and VEGFR can provide a broader spectrum of anticancer activity.

2.2. Targeting Non-Receptor Tyrosine Kinases

In addition to RTKs, quinazoline compounds have also shown inhibitory activity against non-receptor tyrosine kinases, which are located in the cytoplasm and play crucial roles in signal transduction.[3] Some quinazoline-based multi-tyrosine kinase inhibitors can affect both receptor and non-receptor kinases.[15]

Alternative Mechanisms of Action

While kinase inhibition is the most prominent mechanism, the versatility of the quinazoline scaffold allows for interaction with other biological targets.

3.1. Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape.[4] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[4] Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[4][6] These compounds often bind to the colchicine-binding site on tubulin, preventing its assembly into functional microtubules.[4][6]

3.2. Other Molecular Targets

Research continues to uncover novel mechanisms of action for quinazoline compounds. These include:

-

Dihydrofolate Reductase (DHFR) Inhibition: Some quinazolines act as antifolates, inhibiting DHFR, an enzyme crucial for nucleotide synthesis.[5]

-

Topoisomerase Inhibition: Certain derivatives can interfere with the function of topoisomerases, enzymes that manage DNA topology during replication and transcription.[11]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Inhibition of PARP, an enzyme involved in DNA repair, is another emerging mechanism.[5][11]

Structure-Activity Relationships (SAR)

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core.

| Position | Substituent Type | Impact on Activity | Target Class |

| C4 | Anilino group | Often crucial for kinase inhibition, mimics ATP. | Kinases |

| C6, C7 | Methoxy, ethoxy, or basic side chains | Can enhance potency and selectivity.[6] | Kinases |

| C2 | Varies | Modifications can influence activity and target specificity. | Various |

| N3 | Varies | Important for interactions in quinazolinone derivatives. | Various |

Table 1: General Structure-Activity Relationships of Quinazoline Derivatives.

Conclusion and Future Directions

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of targeted therapies, particularly in oncology. The primary mechanism of action for the most successful quinazoline drugs is the inhibition of protein kinases, which are central to cancer cell signaling. However, the ability of this versatile scaffold to interact with other critical cellular targets, such as tubulin, highlights the broad therapeutic potential of this compound class.

Future research will likely focus on the development of next-generation quinazoline derivatives with improved selectivity, novel multi-targeting capabilities, and the ability to overcome drug resistance. A deeper understanding of the nuanced structure-activity relationships and the continued exploration of non-kinase targets will be paramount in realizing the full therapeutic potential of quinazoline compounds.

References

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: [Link])

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: [Link])

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (Source: [Link])

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (Source: [Link])

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (Source: [Link])

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (Source: [Link])

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (Source: [Link])

-

Quinazolines and anticancer activity: A current perspectives. (Source: [Link])

-

Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (Source: [Link])

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (Source: [Link])

-

Novel quinazoline derivatives: key pharmacological activities. (Source: [Link])

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (Source: [Link])

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (Source: [Link])

-

An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. (Source: [Link])

-

An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. (Source: [Link])

-

An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. (Source: [Link])

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (Source: [Link])

-

Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: [Link])

-

Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (Source: [Link])

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (Source: [Link])

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijirt.org [ijirt.org]

- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. benthamscience.com [benthamscience.com]

- 10. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 13. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Strategic Discovery of Novel 6-Fluoroquinazoline Analogs as Next-Generation Therapeutics

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. The strategic incorporation of a fluorine atom at the 6-position has been shown to significantly enhance metabolic stability, bioavailability, and target binding affinity, making 6-fluoroquinazoline a "privileged scaffold" in modern drug discovery.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the systematic discovery of novel 6-fluoroquinazoline analogs. We will delve into the strategic rationale behind synthetic methodologies, robust protocols for biological evaluation across various therapeutic areas, and an analysis of structure-activity relationships (SAR) that drive lead optimization.

The Rationale for Targeting the 6-Fluoroquinazoline Core

The quinazoline nucleus is a bicyclic aromatic heterocycle that serves as a versatile platform for functionalization. The introduction of a fluorine atom at the C-6 position is not a trivial modification; it leverages the unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—to confer significant pharmacological advantages.[2] These advantages often include:

-

Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the compound's half-life in vivo.[1]

-

Improved Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with target proteins, thereby increasing binding potency.[1][3]

-

Modulated Physicochemical Properties: Fluorination can alter a molecule's pKa and lipophilicity, improving its absorption, distribution, metabolism, and excretion (ADME) profile.

These combined effects make the 6-fluoroquinazoline scaffold a highly attractive starting point for developing inhibitors against a range of biological targets, including protein kinases, polymerases, and proteases.[1]

The Drug Discovery Workflow: A Strategic Overview

The discovery of novel 6-fluoroquinazoline analogs follows a structured yet adaptable workflow. This process is iterative, with feedback from biological testing informing the next cycle of chemical synthesis and optimization.

Synthesis of the 6-Fluoroquinazoline Scaffold

The efficient synthesis of the core structure is paramount. While multiple routes exist, domino (or tandem) reactions have emerged as a sustainable and straightforward approach for generating fluorine-substituted quinazolines, minimizing intermediate purification steps and improving overall yield.[4]

Protocol: A General Domino Synthesis Approach

This protocol is a generalized representation based on modern synthetic strategies for creating functionalized quinazoline systems.

Objective: To synthesize a 4-substituted-6-fluoroquinazoline derivative.

Starting Materials:

-

5-Fluoroanthranilonitrile (or related 2-amino-5-fluorobenzonitrile derivative)

-

Orthoamide or Amide equivalent (e.g., Dimethylformamide dimethyl acetal)

-

Primary amine (R-NH₂)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the 2-amino-5-fluorobenzonitrile derivative in a suitable solvent (e.g., toluene or DMF).

-

Formation of Intermediate: Add 1.1 equivalents of the orthoamide or amide equivalent (e.g., N,N-dimethylformamide dimethyl acetal). Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours.

-

Causality: This step forms a key N,N-dimethylformamidine intermediate. The elevated temperature is necessary to drive the condensation and elimination of methanol.

-

-

Cyclization and Substitution: After cooling the reaction mixture to room temperature, add 1.2 equivalents of the desired primary amine (R-NH₂).

-

Final Cyclization: Heat the mixture to reflux for an additional 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: The primary amine displaces the dimethylamino group, and subsequent intramolecular cyclization yields the final 4-amino-6-fluoroquinazoline product. This domino sequence efficiently constructs the heterocyclic core in a one-pot fashion.[4]

-

-

Work-up and Purification:

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Redissolve the crude residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product using column chromatography on silica gel to obtain the desired 6-fluoroquinazoline analog.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Tailoring Assays to Therapeutic Targets

The versatility of the 6-fluoroquinazoline scaffold allows for its application in multiple disease areas. The choice of biological assays is therefore dictated by the intended therapeutic target.

Anticancer Activity: Targeting Protein Kinases

Many 6-fluoroquinazoline derivatives function as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, which are crucial targets in oncology.[1][5][6]

Sources

- 1. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoroquinazolin-2-amine structural formula and isomers

An In-Depth Technical Guide to 6-Fluoroquinazolin-2-amine: Structural Elucidation and Isomeric Landscape

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its role in developing a multitude of therapeutic agents.[1] Among its derivatives, this compound stands out as a critical building block, particularly in the synthesis of kinase inhibitors and other targeted therapies.[2][3] The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, bioavailability, and binding interactions with target proteins.[2] This guide provides a comprehensive technical exploration of this compound, detailing its core structural formula, physicochemical properties, and synthetic pathways. Furthermore, it delves into the crucial, yet often overlooked, aspects of its constitutional and tautomeric isomers, providing researchers and drug development professionals with the foundational knowledge required for its effective application.

The Core Moiety: this compound

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This section dissects the structural, physical, and synthetic characteristics of this compound.

Structural Formula and Physicochemical Properties

This compound is a heterocyclic aromatic compound composed of a benzene ring fused to a pyrimidine ring, with a fluorine atom at position 6 and an amine group at position 2.

-

Molecular Formula: C₈H₆FN₃

-

Molecular Weight: 163.15 g/mol

-

CAS Number: 20028-72-2[4]

The structure is depicted below:

Caption: 2D Structure of this compound.

A summary of its key computed and experimental properties is provided in Table 1.

| Property | Value | Source |

| Boiling Point | 373.7 ± 34.0 °C (Predicted) | [4] |

| Density | 1.400 ± 0.06 g/cm³ (Predicted) | [4] |

| SMILES Code | NC1=NC=C2C=C(F)C=CC2=N1 | |

| Storage | 2-8°C, Keep in dark place |

Table 1: Physicochemical Properties of this compound.

Synthesis Protocol

The synthesis of 6-fluoro-substituted quinazolines typically begins with a correspondingly substituted anthranilic acid derivative. The following protocol is a well-established method for producing the quinazolinone core, which can then be converted to the desired 2-amino derivative. This approach is adapted from similar syntheses of quinazoline scaffolds.[2][5]

Expertise & Causality: The choice of 2-amino-5-fluorobenzoic acid is critical as it directly incorporates the required fluorine at the correct position. Formamide serves a dual role as both a reactant (providing the C2 carbon and N3 nitrogen of the quinazoline ring) and a solvent at high temperatures. The subsequent chlorination and amination steps are standard, reliable transformations in heterocyclic chemistry.

Experimental Protocol: Synthesis of this compound

-

Step 1: Cyclization to form 6-Fluoroquinazolin-4(3H)-one.

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-fluorobenzoic acid (1 equivalent) and formamide (4-5 equivalents).

-

Heat the mixture to 130-140 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: This condensation reaction forms the pyrimidine ring of the quinazoline system.

-

Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 6-fluoroquinazolin-4(3H)-one.

-

-

Step 2: Chlorination of the Quinazolinone.

-

Suspend the 6-fluoroquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) (5-10 equivalents) with a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Rationale: This step converts the hydroxyl group of the lactam to a chlorine atom, creating a reactive intermediate (4-chloro-6-fluoroquinazoline) that is susceptible to nucleophilic substitution.[1]

-

Carefully remove the excess SOCl₂ or POCl₃ under reduced pressure.

-

Add ice-cold water or a basic solution (e.g., saturated NaHCO₃) to the residue to precipitate the product. Filter and dry.

-

-

Step 3: Conversion to this compound.

-

While the above steps lead to a 4-substituted quinazoline, a different strategy starting from 2-amino-5-fluorobenzonitrile is required for the 2-amino product. A common route involves reaction with guanidine.

-

Combine 2-amino-5-fluorobenzonitrile (1 equivalent) with guanidine hydrochloride (1.2 equivalents) in a suitable solvent like ethanol or DMF.

-

Add a base such as sodium ethoxide or potassium carbonate to free the guanidine base.

-

Heat the mixture to reflux for several hours.

-

Rationale: Guanidine acts as the nucleophile and provides the N1 and 2-amino group, cyclizing with the nitrile and amino groups of the starting material to form the desired 2-aminoquinazoline ring system.

-

After cooling, the product can be isolated by precipitation with water, followed by filtration and purification via recrystallization or column chromatography.

-

Caption: Synthetic workflow for this compound.

The Isomeric Landscape

Isomers—molecules with the same molecular formula but different structural arrangements—can have vastly different biological activities. For drug development professionals, a comprehensive understanding of a compound's potential isomers is not just academic, but a practical necessity.

Constitutional (Positional) Isomers

Positional isomers of this compound arise from placing the fluorine atom or the amine group at different positions on the quinazoline core.[6] While the fluorine can occupy positions 5, 7, or 8, and the amine group can be at position 4, each variation creates a distinct molecule with unique properties.

Caption: Numbering of the quinazoline core showing substitution sites.

Key Positional Isomers:

-

Fluorine Position Isomers (Amine at C2):

-

5-Fluoroquinazolin-2-amine: Fluorine is ortho to the fusion carbon C4a.

-

7-Fluoroquinazolin-2-amine: Fluorine is para to the fusion carbon C8a.

-

8-Fluoroquinazolin-2-amine: Fluorine is ortho to the ring nitrogen N1.

-

-

Amine Position Isomers (Fluorine at C6):

-

6-Fluoroquinazolin-4-amine: The amine group is at the 4-position. This is a particularly relevant isomer as 4-aminoquinazolines are a well-known class of kinase inhibitors.

-

The choice of starting material, such as the appropriately substituted aminobenzoic acid or aminobenzonitrile, dictates which positional isomer is synthesized.

Tautomeric Isomers: The Amino-Imino Equilibrium

Tautomerism is a form of constitutional isomerism involving the migration of a proton.[7] For 2-amino substituted nitrogen heterocycles like this compound, a dynamic equilibrium exists between the amino form and the imino form.[8]

-

Amino Tautomer (Aromatic): The proton resides on the exocyclic nitrogen atom. The quinazoline ring system is fully aromatic, which confers significant stability.

-

Imino Tautomer (Non-aromatic): The proton has migrated to one of the ring nitrogen atoms (N1). This disrupts the aromaticity of the pyrimidine ring.

Caption: Amino-imino tautomeric equilibrium of this compound.

Authoritative Grounding: For most neutral 2-aminopyrimidine and related heterocyclic systems, the equilibrium overwhelmingly favors the aromatic amino tautomer due to the substantial energetic penalty of breaking aromaticity.[8][9][10] While solvent polarity can influence the equilibrium, the amino form is considered the predominant species under typical physiological and experimental conditions. This is a critical consideration in drug design, as the shape, hydrogen bonding capacity, and electronic distribution of the two tautomers are different, leading to distinct binding interactions with a biological target.

Significance in Drug Discovery

The 6-fluoroquinazoline scaffold is a validated pharmacophore in modern drug discovery. Its derivatives are known to function as potent inhibitors of various protein kinases, which are crucial targets in oncology.[2][11]

-

Improved Pharmacokinetics: The fluorine atom at the 6-position often enhances metabolic stability by blocking a potential site of oxidative metabolism. This can lead to improved oral bioavailability and a longer half-life in vivo.[2]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the potency of the inhibitor.[2]

-

Scaffold for Targeted Therapies: The 2-amino group provides a versatile chemical handle for elaboration.[3] By adding different substituents at this position, chemists can fine-tune the selectivity and potency of the compound against specific targets, such as Epidermal Growth Factor Receptor (EGFR) or Anaplastic Lymphoma Kinase (ALK).[5]

The self-validating nature of this research is evident in the numerous FDA-approved drugs and clinical candidates that incorporate the quinazoline core, confirming its utility and therapeutic relevance.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for the development of advanced therapeutic agents. This guide has provided a detailed examination of its structural formula, physicochemical properties, and a logical synthetic pathway. Critically, it has illuminated the isomeric landscape, covering both positional and tautomeric isomers, the understanding of which is paramount for rational drug design. By appreciating the stability of the core structure, the synthetic accessibility, and the nuances of its isomeric forms, researchers are better equipped to leverage this potent scaffold in the pursuit of novel medicines.

References

-

LookChem. 6-Fluoroquinolin-2-amine. [Link]

-

MySkinRecipes. 6-Fluoroquinolin-2-amine. [Link]

-

PubChem. 6-Chloro-2-fluoroquinazolin-4-amine. [Link]

-

PubChem. 6-Fluoroquinolin-8-amine. [Link]

-

Crysdot LLC. This compound. [Link]

-

Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6436–6464. [Link]

-

Wójcik-Pszczoła, K., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1442. [Link]

-

Kardaś, I., et al. (2022). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 27(19), 6667. [Link]

-

Doc Brown's Chemistry. 2 constitutional isomers of formula C2H7N. [Link]

-

Wang, Y., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as Novel ALK/PI3K/AKT Signaling Pathway Inhibitors. Pharmaceuticals, 16(5), 702. [Link]

-

Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 120. [Link]

-

Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110-4119. [Link]

-

Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... [Link]

-

Doc Brown's Chemistry. 8 constitutional isomers of molecular formula C4H11N. [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound CAS#: 20028-72-2 [amp.chemicalbook.com]

- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2 constitutional isomers of formula C2H7N 3 constitutional isomers of C3H9N molecular formula names of structural isomers aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C3H9N C2H7N uses applications doc brown's advanced organic chemistry notes [docbrown.info]

- 7. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoroquinazolin-2-amine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoroquinazolin-2-amine, with a specific focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. While specific experimental data for this compound is not extensively available in the public domain, this guide establishes a robust framework for its characterization. By detailing methodologies for determining solubility and assessing stability under various stress conditions, this paper equips researchers with the necessary tools to generate reliable data for this compound of interest. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction to this compound

This compound is a fluorinated heterocyclic compound belonging to the quinazoline class. The quinazoline scaffold is a recurring motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 6-position is anticipated to modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. A thorough understanding of its solubility and stability is paramount for its advancement in any research or development pipeline, as these parameters critically influence bioavailability, formulation, and shelf-life.

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| Molecular Formula | C8H6FN3 | ChemicalBook[1] |

| Molecular Weight | 163.15 g/mol | ChemicalBook[1] |

| Boiling Point | 373.7±34.0 °C | ChemicalBook[1] |

| Density | 1.400±0.06 g/cm3 | ChemicalBook[1] |

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, understanding its solubility in both aqueous and organic media is essential for designing appropriate in vitro assays, developing suitable formulations, and predicting its in vivo behavior.

Theoretical Considerations

The solubility of organic molecules like this compound is governed by the principle of "like dissolves like". The presence of the polar amine group and nitrogen atoms in the quinazoline ring suggests potential for hydrogen bonding and solubility in polar solvents. Conversely, the aromatic quinazoline core contributes to its lipophilicity, suggesting solubility in non-polar organic solvents. The fluorine substituent can further influence solubility through its effects on crystal lattice energy and intermolecular interactions. Generally, for quinazoline derivatives, solubility increases with temperature.[2]

Experimental Determination of Solubility

A reliable and commonly used method for determining the equilibrium solubility of crystalline compounds is the gravimetric method.[3] This method involves creating a saturated solution and then quantifying the amount of dissolved solute.

Protocol for Gravimetric Solubility Determination: [3]

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Solvent Evaporation: Transfer the clear supernatant to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solid residue is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the supernatant aliquot.

Caption: Workflow for Gravimetric Solubility Determination.

Data Interpretation and Reporting:

Solubility data should be reported in standard units (e.g., mg/mL or µg/mL) and the experimental conditions (solvent, temperature) must be clearly stated. A suggested table for recording solubility data is provided below.

Table for Solubility Data of this compound:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | |

| Phosphate Buffer (pH 7.4) | 37 | |

| Ethanol | 25 | |

| DMSO | 25 | |

| N,N-Dimethylformamide (DMF) | 25 |

Stability Profile of this compound

Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of any potential drug product. Stability studies involve subjecting the compound to a variety of stress conditions.

Theoretical Considerations

The quinazoline ring system is generally stable; however, certain functional groups can be susceptible to degradation. The 2-amino group may be subject to oxidation. The overall molecule could be susceptible to hydrolysis, particularly under acidic or basic conditions, and photodegradation. Thermal degradation is also a possibility at elevated temperatures.[4][5] For related cyclic aminals, decomposition is more rapid in acidic aqueous media.[6]

Forced Degradation Studies

Forced degradation (or stress testing) is designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.

General Protocol for Forced Degradation Studies:

A stock solution of this compound of known concentration is prepared in a suitable solvent. Aliquots of this solution are then subjected to the following stress conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 80 °C) for a defined period.

-

Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Caption: Workflow for Forced Degradation Studies.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.

Protocol for Long-Term Stability Testing:

-

Store samples of this compound in controlled environmental chambers at specified conditions (e.g., 25 °C/60% RH and 40 °C/75% RH for accelerated testing).

-

At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples.

-

Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.

Data Presentation for Stability Studies:

The results of stability studies should be presented in a tabular format, clearly indicating the stress condition, duration, percentage of the parent compound remaining, and the formation of any major degradation products.

Table for Forced Degradation Data of this compound:

| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (Peak Area %) |

| 0.1 M HCl, 60 °C | 24 h | ||

| 0.1 M NaOH, 60 °C | 24 h | ||

| 3% H₂O₂, RT | 24 h | ||

| Dry Heat, 80 °C | 48 h | ||

| Photolytic (ICH Q1B) | - |

Analytical Methodologies

The use of appropriate analytical techniques is fundamental to obtaining reliable solubility and stability data.

-

High-Performance Liquid Chromatography (HPLC): The cornerstone for stability studies. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection at the λmax of this compound should be employed.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is invaluable for the identification and structural elucidation of degradation products.

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, providing information on thermal decomposition.[8]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, useful for determining melting point and other thermal events.[8]

-

Spectroscopic Methods (UV-Vis, FT-IR, NMR): Essential for the structural confirmation of the parent compound and can aid in the identification of degradation products.[9]

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this molecule is not widely published, the principles and protocols outlined herein are based on established scientific methodologies for the characterization of small molecule drug candidates. By following these guidelines, researchers can generate the critical data necessary to support the progression of this compound in drug discovery and development programs. The provided templates for data presentation and workflows are intended to facilitate a structured and rigorous approach to these essential studies.

References

- 1. This compound CAS#: 20028-72-2 [amp.chemicalbook.com]

- 2. cibtech.org [cibtech.org]

- 3. benchchem.com [benchchem.com]

- 4. Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Strategic Use of 6-Fluoroquinazolin-2-amine in Modern Medicinal Chemistry

Introduction: The Strategic Advantage of the 6-Fluoroquinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents, particularly in oncology. Its rigid, bicyclic aromatic structure provides a versatile platform for creating compounds that can effectively interact with biological targets. In modern drug design, the incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of lead compounds. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, membrane permeability, and pKa.

The 6-Fluoroquinazolin-2-amine building block strategically combines the benefits of the quinazoline framework with the advantageous properties conferred by fluorine. The fluorine atom at the 6-position is particularly significant, as this modification can lead to improved metabolic stability by blocking potential sites of aromatic hydroxylation, enhance binding interactions with target proteins, and improve overall bioavailability. The 2-amino group serves as a versatile chemical handle, allowing for straightforward derivatization and the introduction of diverse functionalities to explore structure-activity relationships (SAR).

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the applications of this compound, complete with detailed synthetic protocols and insights into its role as a key intermediate in the development of next-generation therapeutics.

Rationale for Use & Physicochemical Properties

The utility of this compound stems from its unique combination of a reactive amino group and a strategically placed fluorine atom on a biologically relevant scaffold.

-

The 2-Amino Group: This primary amine is a nucleophilic center, ideal for a wide range of synthetic transformations. It is a key anchoring point for building out molecular complexity, commonly used in N-arylation, amide bond formation, and the synthesis of ureas and guanidines, enabling chemists to precisely modulate interactions with the target protein.

-

The 6-Fluoro Group: Fluorine's high electronegativity can alter the electron distribution of the quinazoline ring system, influencing the pKa of the molecule and its binding characteristics. This substitution often leads to enhanced pharmacokinetic properties, making the resulting compounds more "drug-like."

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20028-72-2 | |

| Molecular Formula | C₈H₆FN₃ | |

| Molecular Weight | 163.15 g/mol | |

| Synonyms | 2-Amino-6-fluoroquinazoline | |

| Boiling Point | 373.7±34.0 °C (Predicted) | |

| Density | 1.400±0.06 g/cm³ (Predicted) |

Core Synthetic Methodologies & Protocols

The 2-amino position of this compound is the primary site for derivatization. However, a common and highly effective strategy in medicinal chemistry involves first building a more complex 6-fluoroquinazoline core, such as 4-chloro-6-fluoroquinazoline, which then undergoes nucleophilic substitution. Below are protocols for key transformations central to synthesizing libraries of potential drug candidates.

Protocol 1: Synthesis of 4-Anilino-6-fluoroquinazoline Derivatives

This protocol describes a typical two-step sequence for creating 4-anilino-6-fluoroquinazolines, a core structure in many kinase inhibitors. The process involves the chlorination of a quinazolinone precursor followed by a nucleophilic aromatic substitution (SNAr) reaction.

Workflow Visualization:

Caption: General workflow for synthesizing 4-anilino-6-fluoroquinazoline derivatives.

Step 1: Synthesis of 4-Chloro-6-fluoroquinazoline Intermediate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-fluoroquinazolin-4(3H)-one (1.0 eq).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Add a catalytic amount of N,N-diisopropylethylamine (DIPEA, ~0.1 eq).

-

Causality Note: POCl₃ is a powerful dehydrating and chlorinating agent. DIPEA acts as a base to facilitate the reaction. An excess of POCl₃ is often used to serve as both reagent and solvent.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 105-110 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold saturated sodium bicarbonate solution, and finally with more cold water until the filtrate is neutral.

-

Purification: Dry the crude solid under vacuum. The 4-chloro-6-fluoroquinazoline intermediate is often pure enough for the next step, but can be recrystallized from ethanol or purified by column chromatography if necessary.

Step 2: N-Arylation with Substituted Anilines

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-fluoroquinazoline (1.0 eq) and the desired substituted aniline (1.1-1.2 eq) in a suitable solvent such as isopropanol or n-butanol.

-

Reaction Execution: Heat the mixture to reflux (80-120 °C, depending on the solvent) for 4-12 hours. The reaction can be promoted by adding a small amount of acid (e.g., HCl) to protonate the quinazoline nitrogen, increasing the electrophilicity of the C4 position.

-

Causality Note: This is a classic SNAr reaction. Electron-rich anilines react more readily, while electron-poor anilines may require longer reaction times or higher temperatures. Microwave irradiation can significantly accelerate this step.

-

-

Work-up: After cooling, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure.

-